REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([NH2:17])=[S:16])=[CH:13][CH:12]=1>CCO>[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]2[S:16][CH:2]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[N:17]=2)=[CH:13][CH:12]=1
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Name
|
|
Quantity
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354 mg
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Type
|
reactant
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Smiles
|
BrCC(C(=O)OCC)=O
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Name
|
|
Quantity
|
283 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C(=S)N)C=C1
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Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The mixture was evaporated to dryness
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Type
|
CUSTOM
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Details
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the resulting oil was purified by flash chromatography
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Name
|
|
Type
|
product
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Smiles
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ClC1=CC=C(C=C1)C=1SC=C(N1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |